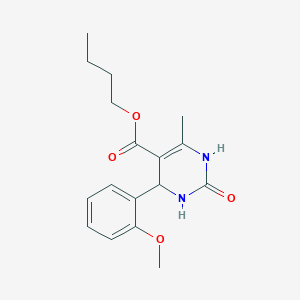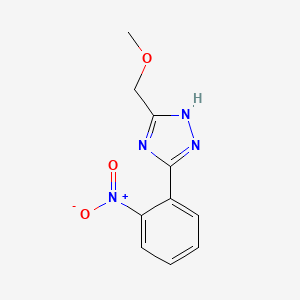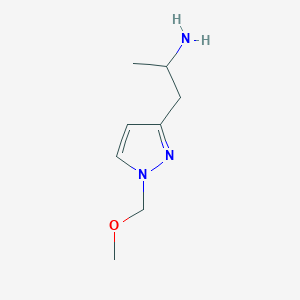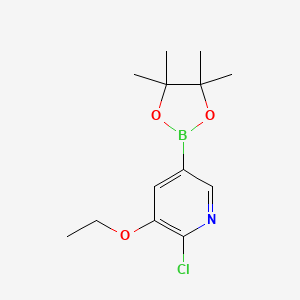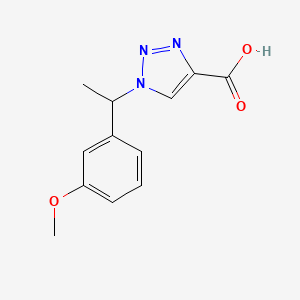
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrimidine ring with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol typically involves multi-step organic reactions One common approach is to start with the trifluoromethylation of a pyridine derivative, followed by the formation of the pyrimidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyridine and pyrimidine rings can interact with various biological molecules. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol: Lacks the additional pyridine ring.
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)ethanol: Has an ethanol group instead of a methanol group.
Uniqueness
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H8F3N3O |
|---|---|
Molekulargewicht |
255.20 g/mol |
IUPAC-Name |
[6-[6-(trifluoromethyl)pyridin-3-yl]pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)10-2-1-7(4-15-10)9-3-8(5-18)16-6-17-9/h1-4,6,18H,5H2 |
InChI-Schlüssel |
VSFILXXQYPUAMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=NC=NC(=C2)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11774867.png)

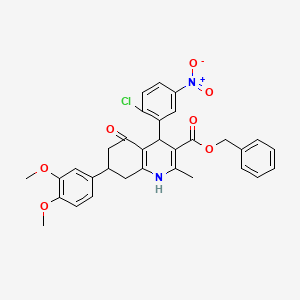
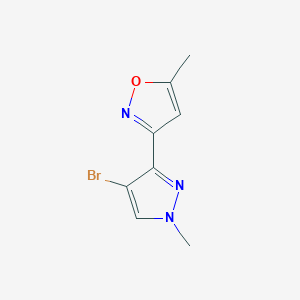
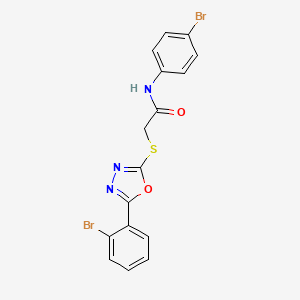
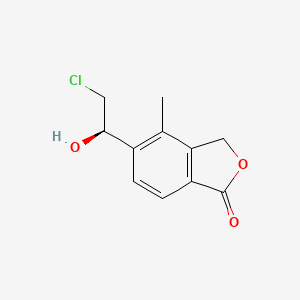
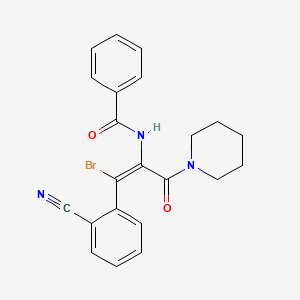
![N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11774920.png)
